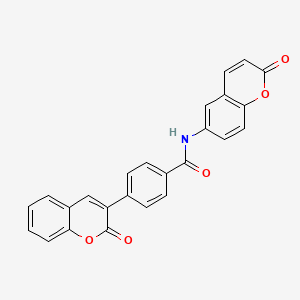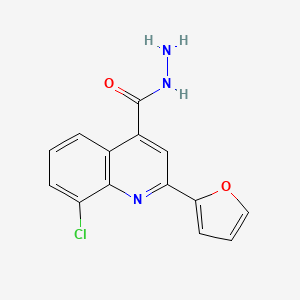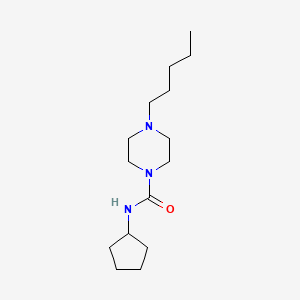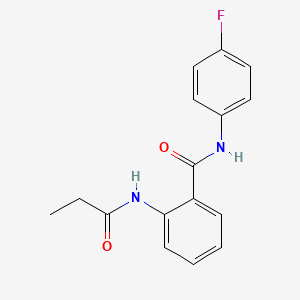
5-butyl-1-(2-ethoxyphenyl)-1,3,5-triazinane-2-thione
Descripción general
Descripción
5-butyl-1-(2-ethoxyphenyl)-1,3,5-triazinane-2-thione, also known as BTT, is a chemical compound that has gained significant attention in the field of scientific research due to its diverse applications.
Mecanismo De Acción
The mechanism of action of 5-butyl-1-(2-ethoxyphenyl)-1,3,5-triazinane-2-thione as a fluorescent probe for copper ions involves the formation of a complex between 5-butyl-1-(2-ethoxyphenyl)-1,3,5-triazinane-2-thione and copper ions. This complex results in a significant increase in fluorescence intensity, which can be measured to determine the concentration of copper ions in a sample. The mechanism of action of 5-butyl-1-(2-ethoxyphenyl)-1,3,5-triazinane-2-thione as a photosensitizer in photodynamic therapy involves the generation of reactive oxygen species upon exposure to light, which can induce cell death in cancer cells.
Biochemical and Physiological Effects:
5-butyl-1-(2-ethoxyphenyl)-1,3,5-triazinane-2-thione has been shown to have low toxicity and is not cytotoxic to cells. It has been demonstrated to be stable in biological environments and can be used for imaging and detection of copper ions in living cells. 5-butyl-1-(2-ethoxyphenyl)-1,3,5-triazinane-2-thione has also been shown to be effective in inducing cell death in cancer cells when used as a photosensitizer in photodynamic therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 5-butyl-1-(2-ethoxyphenyl)-1,3,5-triazinane-2-thione as a fluorescent probe for copper ions is its high selectivity and sensitivity. It can detect copper ions even in the presence of other metal ions. 5-butyl-1-(2-ethoxyphenyl)-1,3,5-triazinane-2-thione is also easy to synthesize and can be purified through recrystallization. However, one of the limitations of using 5-butyl-1-(2-ethoxyphenyl)-1,3,5-triazinane-2-thione is its limited solubility in water, which can affect its use in biological applications.
Direcciones Futuras
There are several future directions for the use of 5-butyl-1-(2-ethoxyphenyl)-1,3,5-triazinane-2-thione in scientific research. One potential application is in the development of new fluorescent probes for other metal ions. 5-butyl-1-(2-ethoxyphenyl)-1,3,5-triazinane-2-thione can serve as a template for the synthesis of new fluorescent probes with different selectivity and sensitivity. Another potential application is in the development of new photosensitizers for photodynamic therapy. 5-butyl-1-(2-ethoxyphenyl)-1,3,5-triazinane-2-thione can serve as a starting point for the synthesis of new photosensitizers with improved efficacy and selectivity. Finally, 5-butyl-1-(2-ethoxyphenyl)-1,3,5-triazinane-2-thione can be used as a tool for studying copper ion homeostasis in cells and its role in various biological processes.
Aplicaciones Científicas De Investigación
5-butyl-1-(2-ethoxyphenyl)-1,3,5-triazinane-2-thione has been extensively studied for its potential applications in various fields of scientific research. One of its primary uses is as a fluorescent probe for the detection of metal ions. 5-butyl-1-(2-ethoxyphenyl)-1,3,5-triazinane-2-thione is highly selective for copper ions and can be used to detect them in biological samples. It has also been studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Propiedades
IUPAC Name |
5-butyl-1-(2-ethoxyphenyl)-1,3,5-triazinane-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3OS/c1-3-5-10-17-11-16-15(20)18(12-17)13-8-6-7-9-14(13)19-4-2/h6-9H,3-5,10-12H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUHWNFGGVGKEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CNC(=S)N(C1)C2=CC=CC=C2OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-dichloro-N-[2-(4-ethyl-5-{[2-(4-methoxyphenoxy)ethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4664617.png)
![N-(4-bromophenyl)-2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4664624.png)

![N-[3-(aminocarbonyl)-5-methyl-4-(4-methylphenyl)-2-thienyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4664650.png)

![4-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B4664662.png)
![N-(3,5-dimethylphenyl)-2-[(4-isopropylphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4664675.png)
![N-benzyl-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B4664680.png)

![5-(4-butoxybenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4664691.png)
![methyl 3-bromo-5-(3,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4664694.png)
![3-benzyl-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4664700.png)
![2-ethoxy-4-{[5-oxo-2-(2-thienyl)-1,3-oxazol-4(5H)-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4664713.png)
